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Executive Summary

D-alal-peptide T-amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, originally
derived from the V2 region of the HIV-1 envelope protein, gp120.[1][2] Engineered for greater
stability and protease resistance through the substitution of the N-terminal L-alanine with D-
alanine, DAPTA functions as a potent and selective antagonist of the C-C chemokine receptor
5 (CCR5).[3][4] Its primary mechanism of action involves blocking the entry of R5-tropic HIV-1
strains into host cells, establishing its role as a viral entry inhibitor.[5][6] Beyond its antiviral
properties, DAPTA has demonstrated significant immunomodulatory and neuroprotective
effects, particularly in the context of neuroinflammation.[7] Research has highlighted its
potential to attenuate microglia and astrocyte activation and modulate key inflammatory
signaling pathways, such as NF-kB.[7][8] This guide provides a comprehensive technical
overview of DAPTA, consolidating quantitative data, detailing key experimental methodologies,
and visualizing its mechanisms of action for professionals in drug development and biomedical
research.

Mechanism of Action

DAPTA's therapeutic effects stem from its high-affinity binding to the CCR5 receptor, a critical
co-receptor for the most commonly transmitted strains of HIV-1 and a key player in
inflammatory cell migration.
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HIV-1 Viral Entry Inhibition

DAPTA acts as a non-competitive inhibitor of HIV-1 entry. The process begins when the viral
envelope glycoprotein, gp120, binds to the primary CD4 receptor on a host T-cell or
macrophage. This binding induces a conformational change in gp120, exposing a binding site
for a co-receptor, typically CCR5 or CXCRA4. For R5-tropic viruses, which are predominant
during the early and middle stages of infection, this co-receptor is CCR5.[9] The subsequent
binding of the gp120-CD4 complex to CCRS5 triggers further conformational changes, leading to
the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.

DAPTA selectively binds to CCRS5, sterically hindering the interaction of the gp120-CD4
complex with the co-receptor.[9] This blockade prevents membrane fusion and effectively
neutralizes the virus before it can infect the cell.[1]
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Caption: DAPTA's mechanism as an HIV-1 entry inhibitor.

Modulation of Neuroinflammatory Pathways

Chronic neuroinflammation is a key pathological feature in several neurodegenerative
diseases, including Alzheimer's disease and the neurological complications of HIV infection.[7]
[10] Microglia and astrocytes, the resident immune cells of the central nervous system (CNS),
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express CCR5, and its activation contributes to their recruitment and pro-inflammatory
responses.[7]

DAPTA mitigates neuroinflammation by antagonizing CCRS5 on these glial cells. This action has
been shown to suppress the downstream activation of Nuclear Factor-kappa B (NF-kB), a
critical transcription factor that governs the expression of pro-inflammatory cytokines and
chemokines.[7] In an animal model of multiple sclerosis, DAPTA treatment also led to the
downregulation of Notch signaling, another pathway implicated in CNS inflammation.[8] By
inhibiting these pro-inflammatory cascades, DAPTA reduces the activation and proliferation of
microglia and astrocytes, thereby limiting neuronal damage.[7]
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Caption: DAPTA's inhibition of the CCR5/NF-kB neuroinflammatory pathway.
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Quantitative Data Summary

The potency of DAPTA has been quantified in numerous in vitro and in vivo studies. The
following tables summarize key findings.

Table 1: In Vitro Activity of DAPTA

Target/Cell Virus Strain . Reference(s
Assay Type . . Endpoint Value
Line I Ligand )
o CCR5-
Binding )
o expressing gp120 Bal ICso 0.06 nM [5197[11]
Inhibition
cells
o CCR5-
Binding ) gpl120
o expressing ICso0 0.32nM [5I[9][11]
Inhibition CM235
cells
Binding Cf2Th/synR5  gpl20Bal/sC
o ICso 55+ 0.08 pM [5]
Inhibition cells D4 complex
HIV Monocytes/M  R5 HIV-1 o
o ) Inhibition >90% at 1 nM  [1][5]
Replication acrophages Strains
Co-
Complex ) ] gp120/sCD4 o Blocked at 1
) immunopreci Inhibition [5119]
Formation o complex nM
pitation
] Max
Receptor Primary 2D7 mAb to . )
Inhibition reductionatl [12]

Occupancy Macrophages CCR5 M
p

ICso (Half-maximal inhibitory concentration) is the concentration of a drug that is required for
50% inhibition in vitro.[13]

Table 2: In Vivo and Clinical Dosing of DAPTA
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o Dosing Reference(s
Study Type Model Condition . Route
Regimen )

LPS-induced 0.01 mg/kg

o ) ) Subcutaneou
Preclinical Rat Neuroinflam daily for 14 (s.c) [7]
s (s.c.
mation days
Experimental
) 0.01 mg/kg )
o Autoimmune ) Intraperitonea
Preclinical Mouse daily for 28 ) [14]
Encephalomy [ (i.p.)
N days
elitis (EAE)
0.01 mg twice
Phase Il HIV-1 ]
o Human ) daily (8 p Intranasal [15]
Clinical Infection
g/day total)
Phase Il HIV-1 B
o Human ) Not specified Intranasal [16]
Clinical Infection

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the activity of
therapeutic candidates like DAPTA. Detailed below are generalized protocols for key assays
used in its characterization.

Protocol: Competitive CCR5 Radioligand Binding Assay

This assay quantifies the ability of DAPTA to displace a labeled ligand from the CCR5 receptor,
allowing for the determination of its binding affinity (Ki) or ICso.

o Cell Preparation: Culture a cell line engineered to express high levels of human CCR5 (e.g.,
CHO-CCRS5 or HEK293-CCR5). Harvest cells and prepare a membrane fraction via
homogenization and centrifugation.

o Assay Setup: In a 96-well plate, add cell membrane preparations to a binding buffer (e.g., 25
mM HEPES, 5 mM MgClz, 1 mM CaClz, 0.5% BSA, pH 7.4).

o Ligand and Competitor Addition: Add a fixed concentration of a radiolabeled CCR5 ligand
(e.g., ¥°I-MIP-10a). To competing wells, add serial dilutions of DAPTA (e.g., from 1 pM to 1
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pMM). Include wells for total binding (radioligand only) and non-specific binding (radioligand +
a high concentration of an unlabeled CCR5 antagonist).

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to
reach equilibrium.

Separation: Rapidly separate bound from free radioligand by harvesting the plate contents
onto a glass fiber filter mat using a cell harvester. The filters trap the membranes while
unbound ligand passes through.

Quantification: Wash the filters with ice-cold buffer, dry them, and measure the retained
radioactivity using a scintillation counter.

Data Analysis: Subtract non-specific binding from all other measurements. Plot the
percentage of specific binding against the log concentration of DAPTA. Fit the data to a
sigmoidal dose-response curve to calculate the ICso.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dalal-peptide T-amide (DAPTA) research].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2616421#dalal-peptide-t-amide-dapta-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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